9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
CAS No.:
Cat. No.: VC20148845
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol
* For research use only. Not for human or veterinary use.
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid -](/images/structure/VC20148845.png)
Specification
Molecular Formula | C15H25NO5 |
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Molecular Weight | 299.36 g/mol |
IUPAC Name | 9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid |
Standard InChI | InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Standard InChI Key | RTGFXWVKLXJEDX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CO2)C(=O)O)CC1 |
Introduction
Structural and Nomenclature Overview
The compound’s systematic name, 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid, reflects its intricate architecture. The spiro[5.5]undecane core consists of two fused six-membered rings sharing a single atom (spiro junction), with one ring containing an oxygen atom (1-oxa) and the other a nitrogen atom (9-aza). The Boc group () at position 9 serves as a protective moiety for the amine, while the carboxylic acid at position 3 enables further functionalization .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1251000-68-6 | |
Molecular Formula | ||
Molecular Weight | 299.36 g/mol | |
Density (predicted) | 1.12–1.15 g/cm³ | |
Boiling Point (predicted) | 450–455°C |
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step strategies to construct the spirocyclic framework and introduce functional groups. A representative route includes:
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Spirocyclic Core Formation: Cyclization of a diamine or amino alcohol precursor under acidic or basic conditions to form the 1-oxa-9-azaspiro[5.5]undecane skeleton.
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Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base to protect the secondary amine.
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-installed ester or nitrile group at position 3.
Industrial-scale production remains limited, but suppliers such as Chemenu, Crysdot, and Alichem offer the compound at prices ranging from $750 to $887 per gram, reflecting its specialized nature and synthetic complexity .
Physicochemical Properties
The compound’s spirocyclic structure imparts unique physicochemical characteristics:
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Solubility: Limited solubility in polar solvents (e.g., water) due to the hydrophobic Boc group but soluble in dichloromethane, dimethylformamide, and tetrahydrofuran.
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Stability: The Boc group enhances stability under basic conditions but is susceptible to acidic cleavage (e.g., trifluoroacetic acid).
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Spectroscopic Data:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid).
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NMR: Distinct signals for sp³-hybridized carbons in the spiro system and tert-butyl protons (~1.4 ppm).
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Chemical Reactivity and Functionalization
The compound’s reactivity centers on two sites: the Boc-protected amine and the carboxylic acid. Key transformations include:
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Deprotection: Acidic removal of the Boc group yields the free amine, enabling subsequent alkylation or acylation.
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Carboxylic Acid Derivatives: Conversion to acid chlorides, esters, or amides for coupling reactions.
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Spiro Ring Modifications: Hydrogenation or oxidation to adjust ring saturation or introduce ketone/aldehyde functionalities.
Table 2: Common Derivatives and Applications
Derivative | Application | Reference |
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Amide | Peptidomimetic drug candidates | |
Ester | Prodrug formulations | |
Free Amine | Ligand for metal catalysis |
Applications in Medicinal Chemistry
The spirocyclic scaffold mimics rigid peptide secondary structures, making it valuable in drug discovery:
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Kinase Inhibitors: The compound’s conformationally restricted structure aids in targeting ATP-binding pockets of kinases.
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GPCR Modulators: Its amine and carboxylic acid groups facilitate interactions with G-protein-coupled receptors.
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Antibacterial Agents: Hybrid derivatives show activity against Gram-positive pathogens by disrupting cell wall synthesis.
Comparative Analysis with Analogues
Structural variations in spirocyclic compounds significantly alter their properties. For example:
Table 3: Structural Analogues and Differences
Compound Name | Molecular Formula | Key Difference |
---|---|---|
2-(3-Boc-3-azaspiro[5.5]undecan-9-yl)acetic acid | Additional methylene group | |
9-Boc-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid | Carboxylic acid at position 2 |
The position of the carboxylic acid (C-3 vs. C-2) influences hydrogen-bonding capacity and bioactivity, while added methylene groups enhance lipophilicity .
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